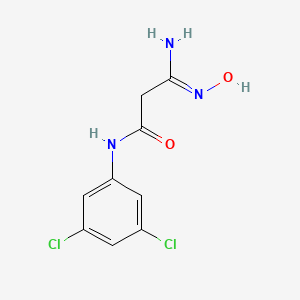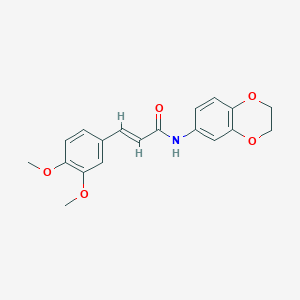![molecular formula C16H17N3OS B5725094 N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5725094.png)
N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide, also known as BCA, is a chemical compound that has been studied extensively for its potential use in scientific research. BCA is a thioamide derivative of 4-aminophenylacetic acid, and its unique chemical structure has led to its investigation as a potential therapeutic agent.
作用機序
The mechanism of action of N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide as a fluorescent probe for metal ions involves the binding of N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide to the metal ion, which causes a conformational change in the molecule and results in fluorescence emission. The mechanism of action of N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide as a PTP inhibitor involves the binding of N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide to the active site of the enzyme, preventing its activity.
Biochemical and physiological effects:
N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide has been shown to have several biochemical and physiological effects in cells and tissues. In addition to its fluorescent properties and PTP inhibitory activity, N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide has been shown to have antioxidant activity and to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One advantage of using N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide in lab experiments is its specificity for certain metal ions and PTPs. This specificity allows for precise measurements and analysis of these targets in cells and tissues. However, one limitation of using N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide is its potential toxicity at high concentrations, which can affect the results of experiments.
将来の方向性
There are several future directions for research on N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide. One area of interest is the development of N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide-based probes for the detection of other metal ions and biomolecules. Another area of interest is the investigation of N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide as a potential therapeutic agent for diseases such as cancer and diabetes. Further research is needed to fully understand the mechanisms of action and potential applications of N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide in scientific research.
合成法
The synthesis of N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide involves the reaction of 4-aminophenylacetic acid with benzyl isothiocyanate. This reaction results in the formation of N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide, which can be purified through recrystallization. The purity of N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide is important for its use in scientific research, as impurities can affect the results of experiments.
科学的研究の応用
N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide has been investigated for its potential use in several areas of scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions. N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property makes N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide a useful tool for studying metal ion homeostasis in cells and tissues.
Another area of research interest is the potential use of N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that regulate the activity of proteins by removing phosphate groups from them. Dysregulation of PTP activity has been implicated in several diseases, including cancer and diabetes. N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide has been shown to selectively inhibit certain PTPs, making it a potential therapeutic agent for these diseases.
特性
IUPAC Name |
N-[4-(benzylcarbamothioylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-12(20)18-14-7-9-15(10-8-14)19-16(21)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGPXKJGBLQKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(benzylcarbamothioyl)amino]phenyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-fluoro-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B5725019.png)
![2-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]ethanol](/img/structure/B5725041.png)

![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5725051.png)
![3-chloro-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5725052.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5725058.png)

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(3-pyridinyl)acetamide](/img/structure/B5725067.png)

![N-[(cyclopentylamino)carbonothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5725100.png)

![4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5725113.png)
